molecular formula C9H10ClF3N2O B2979857 3-Chloro-2-[2-(methoxyamino)ethyl]-5-(trifluoromethyl)pyridine CAS No. 400078-95-7

3-Chloro-2-[2-(methoxyamino)ethyl]-5-(trifluoromethyl)pyridine

Cat. No.: B2979857
CAS No.: 400078-95-7
M. Wt: 254.64
InChI Key: CHHOQVHOKRTABS-UHFFFAOYSA-N
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Description

3-Chloro-2-[2-(methoxyamino)ethyl]-5-(trifluoromethyl)pyridine is a chemical compound with a complex molecular structure It is characterized by the presence of a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom, and various functional groups including a chlorine atom, a methoxyaminoethyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-[2-(methoxyamino)ethyl]-5-(trifluoromethyl)pyridine typically involves multiple steps, starting from simpler precursor molecules. One common approach is to start with 2-chloro-5-(trifluoromethyl)pyridine as the core structure. The methoxyaminoethyl group can be introduced through nucleophilic substitution reactions, where a suitable nucleophile attacks the pyridine ring.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often involving continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-[2-(methoxyamino)ethyl]-5-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to modify the functional groups, potentially leading to the formation of new compounds.

  • Substitution: Substitution reactions can replace one of the functional groups with another, altering the compound's properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

3-Chloro-2-[2-(methoxyamino)ethyl]-5-(trifluoromethyl)pyridine has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis, contributing to the development of new chemical compounds.

  • Biology: The compound may be used in biological studies to investigate its interactions with various biomolecules.

  • Medicine: Potential medicinal applications include the development of new drugs or therapeutic agents.

  • Industry: It can be utilized in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 3-Chloro-2-[2-(methoxyamino)ethyl]-5-(trifluoromethyl)pyridine exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Understanding the exact mechanism requires detailed biochemical studies and molecular modeling.

Comparison with Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)pyridine

  • 3-Chloro-2-methoxybenzoic acid

  • 2-(Methoxyamino)ethylpyridine

Uniqueness: 3-Chloro-2-[2-(methoxyamino)ethyl]-5-(trifluoromethyl)pyridine is unique due to its combination of functional groups, which provides it with distinct chemical and physical properties compared to similar compounds. Its trifluoromethyl group, in particular, imparts high stability and reactivity, making it valuable in various applications.

Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methoxyethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClF3N2O/c1-16-15-3-2-8-7(10)4-6(5-14-8)9(11,12)13/h4-5,15H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHHOQVHOKRTABS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONCCC1=C(C=C(C=N1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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